molecular formula C23H32N4O2 B4911736 2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide

Cat. No.: B4911736
M. Wt: 396.5 g/mol
InChI Key: BWMSUXSXVYUSKY-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be achieved by reacting an appropriate oxazole precursor with the piperazine derivative.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the oxazole derivative with cyclopropylmethylamine and propylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and oxazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions often conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar piperazine structure but different functional groups.

    2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole: Similar piperazine structure but different heterocyclic ring.

    methyl 2-(4-benzylpiperazin-1-yl)acetate: Similar piperazine structure but different ester group.

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide is unique due to its combination of a piperazine ring, an oxazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-N-(cyclopropylmethyl)-N-propyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-2-10-27(16-20-8-9-20)23(28)21-18-29-22(24-21)17-26-13-11-25(12-14-26)15-19-6-4-3-5-7-19/h3-7,18,20H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMSUXSXVYUSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=O)C2=COC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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